molecular formula C39H32Cl2OP2Pd B1427322 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) CAS No. 205319-10-4

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)

Cat. No.: B1427322
CAS No.: 205319-10-4
M. Wt: 755.9 g/mol
InChI Key: HEYONDYPXIUDCK-UHFFFAOYSA-L
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Description

Dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II): , commonly referred to as Pd(Xantphos)Cl2 , is a palladium-based catalyst. This compound is widely used in various catalytic processes, particularly in organic synthesis. It is known for its efficiency in facilitating carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable tool in the field of homogeneous catalysis .

Biochemical Analysis

Biochemical Properties

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) acts as an effective catalyst in biochemical reactions, particularly in carbonylation and cross-coupling reactions. It interacts with various enzymes and proteins, enhancing their catalytic efficiency. For instance, it is known to interact with aryl halides and other organic substrates, facilitating their transformation into more complex molecules. The nature of these interactions involves the coordination of the palladium center with the substrates, leading to the activation of the carbon-halogen bond and subsequent formation of new carbon-carbon bonds .

Cellular Effects

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) influences various cellular processes by acting as a catalyst in biochemical reactions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in facilitating cross-coupling reactions can lead to the synthesis of bioactive molecules that modulate cell signaling pathways. Additionally, the compound’s catalytic activity can influence gene expression by enabling the synthesis of molecules that act as transcriptional regulators .

Molecular Mechanism

The molecular mechanism of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) involves its ability to coordinate with organic substrates and facilitate their transformation through catalytic processes. The palladium center in the compound binds to the substrates, activating them for subsequent reactions. This binding interaction can lead to enzyme inhibition or activation, depending on the nature of the substrates and the specific biochemical context. Additionally, the compound can induce changes in gene expression by enabling the synthesis of molecules that act as transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its catalytic activity may decrease over extended periods due to degradation or interaction with other chemical species. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models where it facilitates the synthesis of bioactive molecules .

Dosage Effects in Animal Models

The effects of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) vary with different dosages in animal models. At low doses, the compound effectively catalyzes biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s catalytic activity reaches a maximum at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate these pathways, influencing metabolic flux and metabolite levels. The compound’s catalytic activity can enhance the efficiency of these pathways, leading to increased production of bioactive molecules .

Transport and Distribution

Within cells and tissues, Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its catalytic activity and overall biochemical effects, as its presence in different cellular regions can modulate various biochemical processes .

Subcellular Localization

The subcellular localization of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as its presence in certain subcellular regions can enhance or inhibit specific biochemical reactions. Understanding the subcellular distribution of the compound is crucial for elucidating its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) typically involves the reaction of palladium(II) chloride with 9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) in an appropriate solvent. One common method involves dissolving palladium(II) chloride in a solvent such as benzene, followed by the addition of Xantphos. The reaction mixture is then stirred at elevated temperatures (around 110°C) for a specified period (e.g., 48 hours). The resulting product is isolated by filtration and purified by washing with solvents like benzene and diethyl ether .

Industrial Production Methods: In industrial settings, the production of dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in the production process .

Scientific Research Applications

Chemistry: Dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is extensively used in organic synthesis for the formation of complex molecules. Its efficiency in catalyzing carbon-carbon and carbon-nitrogen bond-forming reactions makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Biology and Medicine: In the field of medicinal chemistry, this compound is used in the synthesis of bioactive molecules and potential drug candidates. Its role in facilitating the formation of carbon-nitrogen bonds is particularly important in the development of nitrogen-containing pharmaceuticals .

Industry: In industrial applications, dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is used in the large-scale production of fine chemicals and intermediates. Its efficiency and selectivity make it a preferred catalyst in various manufacturing processes .

Comparison with Similar Compounds

  • Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
  • Dichloro[1,1’-bis(diphenylphosphino)ethane]palladium(II)
  • Dichloro[1,1’-bis(diphenylphosphino)butane]palladium(II)

Uniqueness: Dichloro[9,9’-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is unique due to its wide bite angle, which enhances its reactivity and selectivity in catalytic processes. This wide bite angle allows for better coordination with substrates, leading to higher efficiency in catalysis compared to other similar compounds .

Properties

CAS No.

205319-10-4

Molecular Formula

C39H32Cl2OP2Pd

Molecular Weight

755.9 g/mol

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);dichloride

InChI

InChI=1S/C39H32OP2.2ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

HEYONDYPXIUDCK-UHFFFAOYSA-L

SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.Cl[Pd]Cl

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cl-].[Cl-].[Pd+2]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
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Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
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Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
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Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
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Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
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Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)

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